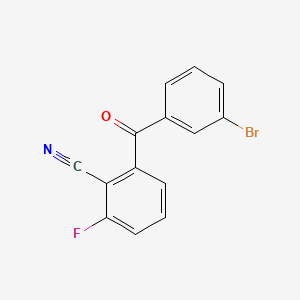

2-(3-Bromobenzoyl)-6-fluorobenzonitrile

Vue d'ensemble

Description

2-(3-Bromobenzoyl)-6-fluorobenzonitrile is an organic compound that features a bromobenzoyl group and a fluorobenzonitrile group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzoyl)-6-fluorobenzonitrile typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-throughput screening of various catalysts and reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Bromobenzoyl)-6-fluorobenzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitrile derivatives, while coupling reactions can produce more complex aromatic compounds.

Applications De Recherche Scientifique

2-(3-Bromobenzoyl)-6-fluorobenzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions.

Industry: The compound can be used in the development of advanced materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(3-Bromobenzoyl)-6-fluorobenzonitrile involves its interaction with specific molecular targets. The bromobenzoyl and fluorobenzonitrile groups can interact with various enzymes and receptors, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromobenzoyl chloride: Similar in structure but lacks the fluorobenzonitrile group.

6-Fluorobenzonitrile: Contains the fluorobenzonitrile group but lacks the bromobenzoyl group.

2-Bromobenzoyl ferrocene: Contains a ferrocene moiety instead of the fluorobenzonitrile group.

Uniqueness

2-(3-Bromobenzoyl)-6-fluorobenzonitrile is unique due to the presence of both the bromobenzoyl and fluorobenzonitrile groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with the individual components alone.

Activité Biologique

2-(3-Bromobenzoyl)-6-fluorobenzonitrile (CAS No. 1227162-77-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, effects, and relevant case studies to provide a comprehensive understanding of its activity.

Chemical Structure and Properties

The molecular structure of this compound features a bromobenzoyl group and a fluorobenzonitrile moiety, which are significant for its biological properties. The presence of halogens (bromine and fluorine) can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

The biological activity of this compound may involve several mechanisms:

- Protein Interaction : Similar compounds have been shown to interact with specific proteins, potentially inhibiting their function. For instance, compounds with structural similarities to aminoglycosides bind to bacterial ribosomes, disrupting protein synthesis and leading to cell death.

- Enzyme Modulation : The compound may act as a ligand for various enzymes or receptors, altering their activity and impacting cellular signaling pathways. This interaction can lead to either inhibition or activation of enzymatic functions.

- Antioxidant Activity : Some studies suggest that fluorinated compounds exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .

Biological Activity Evaluations

Recent studies have evaluated the biological activity of this compound through various assays:

- Anticancer Activity : In vitro tests against different cancer cell lines (e.g., breast, colon, lung) have shown promising antiproliferative effects. The compound's structural features may enhance its ability to inhibit cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest .

- Mutagenicity Studies : The Ames test has been employed to assess the mutagenic potential of related compounds. Results indicate that certain derivatives can reduce mutagenicity induced by known carcinogens, suggesting a potential for antimutagenic properties .

- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial activity by inhibiting bacterial growth through interference with protein synthesis pathways. Although specific data on this compound is limited, its structural analogs suggest potential efficacy against various pathogens.

Case Studies

Several case studies highlight the biological implications of compounds similar to this compound:

- Fluoroaryl Compounds : Research on fluoroaryl derivatives has shown that fluorination can enhance biological activity by improving lipophilicity and cellular uptake. For instance, fluoroarylbichalcophenes demonstrated significant antimutagenic activity in the presence of mutagens like sodium azide and benzo[a]pyrene .

- Synthesis and Testing : A study focused on synthesizing various fluorinated compounds and evaluating their antiproliferative activities against cancer cell lines found that specific substitutions significantly increased efficacy. The findings suggest that this compound could be further explored for similar applications .

Propriétés

IUPAC Name |

2-(3-bromobenzoyl)-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrFNO/c15-10-4-1-3-9(7-10)14(18)11-5-2-6-13(16)12(11)8-17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKCITAJMBTYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=C(C(=CC=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.